molecular formula C13H14N2O2S B1299862 [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid CAS No. 91234-17-2

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid

Cat. No.: B1299862
CAS No.: 91234-17-2
M. Wt: 262.33 g/mol
InChI Key: OMFRSKDQLLDSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid is a thiazole-derived compound featuring an acetic acid moiety at position 5 of the thiazole ring, a 4-ethylphenyl group at position 4, and an amino group at position 2. Thiazole derivatives are known for their versatility in drug design due to their ability to modulate electronic and steric properties through substituent variations .

Properties

IUPAC Name

2-[2-amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-8-3-5-9(6-4-8)12-10(7-11(16)17)18-13(14)15-12/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFRSKDQLLDSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid typically involves the reaction of 4-ethylbenzaldehyde with thiourea in the presence of an oxidizing agent such as iodine. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to introduce the amino and acetic acid groups. The reaction conditions often require refluxing in a suitable solvent like ethanol or acetic acid to achieve optimal yields .

Industrial Production Methods

Industrial production of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in pharmaceutical development due to its potential biological activities. Its structure, which includes a thiazole ring and an ethyl-substituted phenyl group, enhances its lipophilicity, potentially influencing its pharmacokinetic properties. Research indicates that derivatives of this compound can exhibit significant anticonvulsant , anti-inflammatory , and anticancer activities.

Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of thiazole derivatives. For instance, compounds structurally related to [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid have been evaluated for their efficacy against seizures induced by pentylenetetrazole (PTZ). Some derivatives demonstrated median effective doses significantly lower than standard treatments, indicating their potential as new anticonvulsant agents .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of thiazole derivatives. A series of compounds derived from similar structures exhibited immunosuppressive activities, suggesting potential applications in treating inflammatory diseases .

Cancer Research

The compound's derivatives have been investigated for their anticancer properties. Studies have demonstrated that certain thiazole-bearing compounds possess selective cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells . The structure-activity relationship (SAR) analyses indicate that modifications to the phenyl substituent can significantly impact their anticancer activity.

Case Study: Cytotoxicity Against Cancer Cell Lines

A notable study synthesized several thiazole derivatives and tested them against a panel of cancer cell lines. One derivative showed IC50 values between 10–30 µM against glioblastoma U251 cells, demonstrating promising selectivity and potency compared to normal cells . This highlights the potential of thiazole derivatives in targeted cancer therapies.

Mechanistic Studies

Understanding the mechanisms through which [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid exerts its biological effects is crucial for its application in drug development. Interaction studies reveal that this compound can bind to biological macromolecules, influencing metabolic pathways and cellular responses.

Molecular Docking Studies

Molecular docking studies have been employed to predict how these compounds interact with specific protein targets involved in disease processes. For instance, docking studies on phenylthiazole acids indicated stable interactions with the active sites of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in glucose and lipid metabolism . Such findings suggest potential applications in metabolic disorders.

Mechanism of Action

The mechanism of action of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Thiazole Derivatives

For example:

  • Oxo-[2-(4-Methoxy-phenylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl ester (6b) (): Exhibits potent anti-inflammatory activity (both in vitro and in vivo) due to the electron-donating methoxy group at the 4-position of the phenylamino substituent. Demonstrated 65% HRBC membrane stabilization and significant reduction in paw edema in carrageenan-induced models .
  • [2-Amino-4-(4-chlorophenyl)-thiazol-5-yl]-acetic acid (, CAS 49779-99-9): Substitution of ethyl with a chloro group reduces lipophilicity compared to the target compound. No direct anti-inflammatory data are reported, but chloro-substituted thiazoles often show enhanced metabolic stability .

Key Insight : Electron-donating groups (e.g., methoxy) enhance anti-inflammatory activity, while hydrophobic groups (e.g., ethyl) may improve membrane permeability .

Toxicity and Physicochemical Properties

  • 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (, CAS 30748-47-1): A methyl-substituted analog with uncharacterized toxicity, emphasizing the need for rigorous safety profiling of thiazole derivatives .
  • {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid (, CAS 1008380-11-7): Incorporates a thiazolidinone ring, which improves solubility but may introduce off-target effects .

Biological Activity

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure, characterized by the presence of an amino group, a thiazole ring, and an ethyl-phenyl substituent, suggests diverse interactions with biological targets, leading to various therapeutic applications.

Key Properties:

  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol
  • Solubility : Moderately soluble in water due to the presence of the acetic acid group.

Antimicrobial Activity

Research indicates that thiazole derivatives, including [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown effectiveness against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell Line IC50 (µM) Mechanism of Action
MCF-715.5Induction of apoptosis
A54920.3Cell cycle arrest at G0/G1 phase

The mechanism underlying its anticancer activity involves the modulation of apoptotic pathways and potential inhibition of specific kinases involved in tumor growth.

The biological activity of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation.
  • Receptor Modulation : It has been shown to interact with receptors involved in cell signaling pathways.
  • Biochemical Pathways : The compound affects multiple pathways, including those related to oxidative stress and inflammation.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid on human cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation.

Case Study 2: Antimicrobial Properties

In a comparative study against standard antibiotics, [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid demonstrated superior antibacterial activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Microwave-assisted synthesis (e.g., using ethanol/acetic acid as solvents under reflux) is recommended for improved regioselectivity and reduced reaction times. Optimization should include variations in catalysts (e.g., sodium acetate), temperature (80–120°C), and molar ratios of precursors (e.g., substituted benzaldehydes or thioacetamide derivatives). Post-synthesis purification via recrystallization (DMF/acetic acid mixtures) or column chromatography enhances purity .
  • Data Validation : Monitor reaction progress using TLC and confirm final purity via HPLC-DAD (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds .

Q. How can structural characterization of this thiazole derivative be systematically performed?

  • Methodology : Employ a multi-technique approach:

  • IR spectroscopy : Identify key functional groups (e.g., C=S stretch at 650–700 cm⁻¹, NH₂ bending at 1600–1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign protons on the thiazole ring (δ 6.8–7.5 ppm for aromatic protons, δ 2.5–3.0 ppm for acetic acid methylene) and confirm stereochemistry via coupling constants .
  • Elemental analysis : Validate empirical formulas (e.g., C₁₃H₁₃N₂O₂S) with <0.3% deviation between calculated and observed values .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize assays aligned with thiazole bioactivity:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Antioxidant : DPPH radical scavenging (IC₅₀ quantification) .
  • Enzyme inhibition : Spectrophotometric assays for COX-2 or α-glucosidase inhibition .
    • Controls : Include positive controls (e.g., ascorbic acid for antioxidants) and solvent blanks to exclude false positives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Methodology : Synthesize analogs with variations in:

  • Substituents : Replace the 4-ethyl-phenyl group with halogenated or methoxy-substituted aryl groups .
  • Linkers : Modify the acetic acid moiety to esters or amides (e.g., N-methylacetamide) to assess bioavailability .
    • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity .

Q. What computational tools are effective for predicting binding modes and pharmacokinetic properties?

  • Methodology :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PPARδ for metabolic activity) .
  • ADME Prediction : SwissADME or pkCSM to estimate permeability (e.g., blood-brain barrier penetration via logP/logD calculations) .
  • Wavefunction Analysis : Multiwfn software for electron density topology (ELF, ESP maps) to rationalize reactivity .

Q. How can contradictions between in vitro and in vivo biological data be resolved?

  • Case Study : Hydroxy-substituted analogs may show potent in vitro superoxide scavenging but poor in vivo anti-inflammatory activity due to metabolic instability or poor tissue distribution .
  • Resolution Strategies :

  • Prodrug Design : Convert acetic acid to ester prodrugs (e.g., ethyl ester) to enhance bioavailability .
  • Metabolite Tracking : Use LC-MS/MS to identify active/inactive metabolites in plasma .

Q. What strategies address spectral data discrepancies in structural elucidation?

  • Challenge : Overlapping NMR signals (e.g., aromatic protons in substituted phenyl groups).
  • Solutions :

  • 2D NMR : HSQC and HMBC to resolve coupling networks .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
  • Comparative Analysis : Cross-reference with spectral databases (e.g., SDBS) for known thiazole analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.